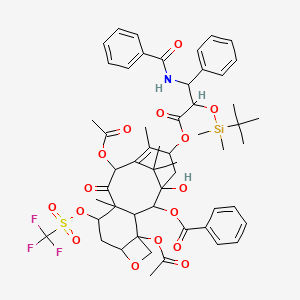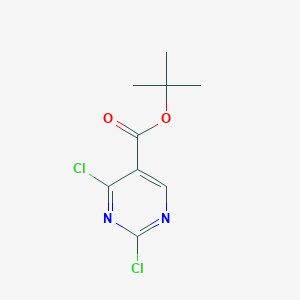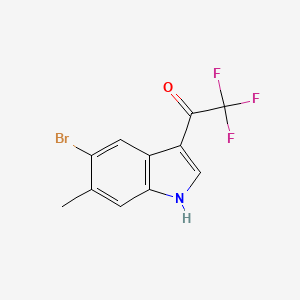![molecular formula C12H26O3Si B12287405 [1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)
[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Terc-butil(dimetil)silil)oxi-2-metilpropan-2-il] acetato: es un compuesto orgánico que presenta un grupo protector terc-butil(dimetil)silil (TBS). Este compuesto se utiliza a menudo en síntesis orgánica debido a su estabilidad y reactividad, lo que lo convierte en un intermedio valioso en diversas reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [1-(Terc-butil(dimetil)silil)oxi-2-metilpropan-2-il] acetato generalmente implica la protección de los grupos hidroxilo utilizando cloruro de terc-butil(dimetil)silil (TBSCl) en presencia de una base como el imidazol o la piridina. La reacción se lleva a cabo en un disolvente anhidro como el diclorometano a temperatura ambiente. El alcohol protegido por TBS resultante se acetila luego utilizando anhídrido acético y una cantidad catalítica de una base como la piridina para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores automatizados y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
[1-(Terc-butil(dimetil)silil)oxi-2-metilpropan-2-il] acetato sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo acetato en un alcohol.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo acetato con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación con KMnO₄ puede producir ácidos carboxílicos, mientras que la reducción con NaBH₄ puede producir alcoholes.
Aplicaciones Científicas De Investigación
[1-(Terc-butil(dimetil)silil)oxi-2-metilpropan-2-il] acetato tiene varias aplicaciones en investigación científica:
Química: Utilizado como grupo protector para alcoholes en síntesis orgánica.
Biología: Employed in the synthesis of biologically active molecules.
Medicina: Utilizado en el desarrollo de fármacos y sistemas de administración de fármacos.
Industria: Aplicado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de [1-(Terc-butil(dimetil)silil)oxi-2-metilpropan-2-il] acetato implica la protección de los grupos hidroxilo, lo que evita reacciones secundarias no deseadas durante la síntesis química. El grupo TBS es estable en una variedad de condiciones, pero se puede eliminar selectivamente utilizando iones fluoruro, como el fluoruro de tetrabutilamonio (TBAF), para revelar el grupo hidroxilo libre.
Comparación Con Compuestos Similares
Compuestos similares
Cloruro de terc-butildimetilsilil (TBSCl): Utilizado para la protección de grupos hidroxilo.
Cloruro de trimetilsilil (TMSCl): Otro grupo protector silil con aplicaciones similares.
Cloruro de metoxi metil (MOMCl): Utilizado para la protección de alcoholes, pero con diferentes perfiles de estabilidad y reactividad.
Singularidad
[1-(Terc-butil(dimetil)silil)oxi-2-metilpropan-2-il] acetato es único debido a su combinación del grupo protector TBS y la funcionalidad acetato, lo que proporciona tanto estabilidad como reactividad. Esto lo convierte en un intermedio versátil en síntesis orgánica, particularmente en la preparación de moléculas complejas.
Propiedades
Fórmula molecular |
C12H26O3Si |
|---|---|
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate |
InChI |
InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3 |
Clave InChI |
BIKNFHFYZZINOG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)
![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)

![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)



